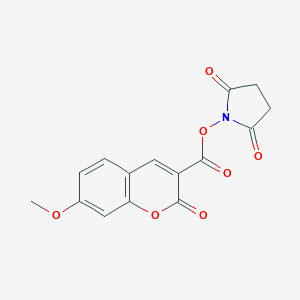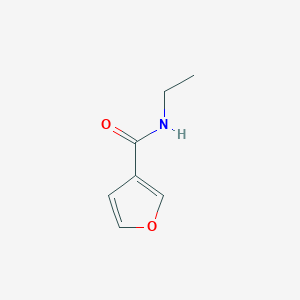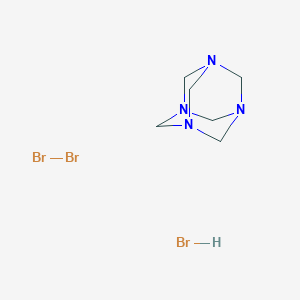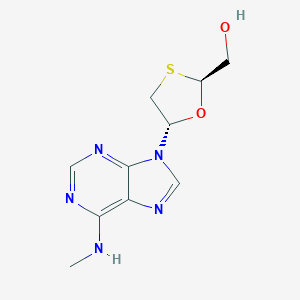
tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate” is a chemical compound with the molecular formula C17H26N2O2 . It is also known by other names such as “1-Benzyl-3-Boc-aminomethylpyrrolidine” and “(1-Benzyl-pyrrolidin-3-ylmethyl)-carbamic acid tert-butyl ester” among others . The compound has a molecular weight of 290.4 g/mol .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-11-15-9-10-19(13-15)12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20) . This indicates the connectivity and hydrogen count of the molecule’s atoms. The compound’s canonical SMILES string is CC(C)(C)OC(=O)NCC1CCN(C1)CC2=CC=CC=C2 , which is a simpler representation of the molecule’s structure. Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 2.8 , which is a measure of its hydrophobicity. It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has six rotatable bonds , and its exact mass is 290.199428076 g/mol .Scientific Research Applications
Synthesis of Natural Products
The compound can be used as an intermediate in the synthesis of natural products . For instance, it can be used in the synthesis of jaspine B, a natural product isolated from various sponges and known for its cytotoxic activity against several human carcinoma cell lines .
Synthesis of Biologically Active Compounds
The compound can be used in the synthesis of biologically active compounds . These compounds can have various applications in fields like medicine and agriculture .
properties
IUPAC Name |
tert-butyl N-[(1-benzylpyrrolidin-3-yl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-11-15-9-10-19(13-15)12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRKPCRXBAHJGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(C1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408425 |
Source


|
| Record name | tert-Butyl [(1-benzylpyrrolidin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate | |
CAS RN |
155497-10-2 |
Source


|
| Record name | tert-Butyl [(1-benzylpyrrolidin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

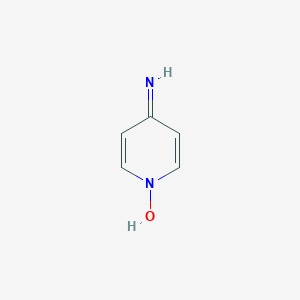
![4-[(1S,2R)-3,3-dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enenitrile](/img/structure/B136076.png)



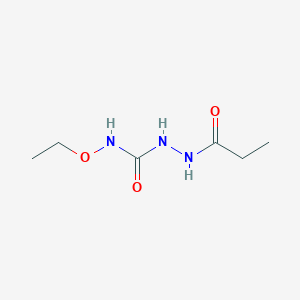
![3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol](/img/structure/B136096.png)


